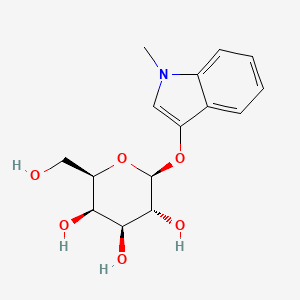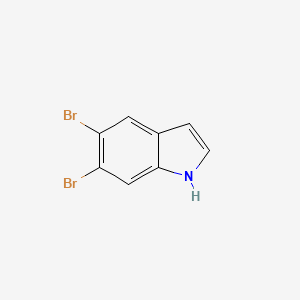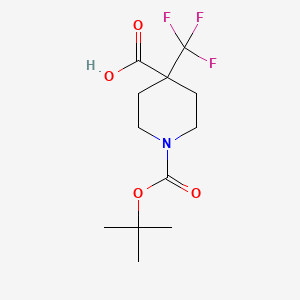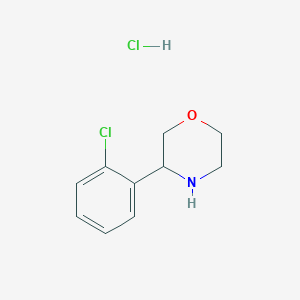
3-(2-Chlorophenyl)morpholine hydrochloride
Descripción general
Descripción
“3-(2-Chlorophenyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1172507-31-1 . It is a solid substance and is used as a starting material or intermediate in the synthesis of various organic compounds. It is also used in the production of pharmaceuticals, dyes, and other chemicals.
Molecular Structure Analysis
The molecular weight of “3-(2-Chlorophenyl)morpholine hydrochloride” is 234.12 . The Inchi Code is 1S/C10H12ClNO.ClH/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H .Aplicaciones Científicas De Investigación
1. Synthesis and Characterization in Coordination Chemistry
Morpholine derivatives, including 3-(2-Chlorophenyl)morpholine hydrochloride, play a crucial role in the synthesis and characterization of coordination compounds. For instance, a study by Amirnasr et al. (2001) discussed the synthesis of Co(III) complexes using morpholine. These complexes were characterized by various spectroscopic methods and studied for their crystal structures, demonstrating the role of morpholine derivatives in developing novel coordination compounds (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
2. Role in Structural Chemistry and Crystallography
The structural chemistry and crystallography of morpholine derivatives are significant, as evidenced by Mazur, Pitucha, and Rzączyńska's (2007) research. They studied the crystal structure of a morpholine-related compound, contributing to the understanding of molecular conformations and interactions in crystallography (Mazur, Pitucha, & Rzączyńska, 2007).
3. Antidepressive Activity
Morpholine derivatives have been investigated for their potential antidepressive activities. Guo Ya-nan's (2010) study synthesized 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride and evaluated its antidepressant effects, suggesting a promising area for further pharmacological research (Guo Ya-nan, 2010).
4. Application in Imaging Trivalent Cations
Morpholine derivatives, such as 3-(2-Chlorophenyl)morpholine hydrochloride, can serve as effective sensors in imaging trivalent metal ions. Ye et al. (2019) developed a morpholine-type chemsensor for imaging trivalent cations like Fe3+, Al3+, and Cr3+ in living cells, highlighting the application of morpholine derivatives in biological imaging (Ye, Wu, Li, Liu, Li, & Fu, 2019).
5. Use in Chemical Synthesis and Reaction Studies
Morpholine derivatives are used in various chemical synthesis and reaction studies. For example, Singh et al. (2000) explored the synthesis of tellurated derivatives of morpholine and their complexation with palladium(II) and mercury(II), demonstrating the versatility of morpholine derivatives in organometallic chemistry (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-chlorophenyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXQRITXOVEXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590007 | |
| Record name | 3-(2-Chlorophenyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)morpholine hydrochloride | |
CAS RN |
1172507-31-1 | |
| Record name | 3-(2-Chlorophenyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



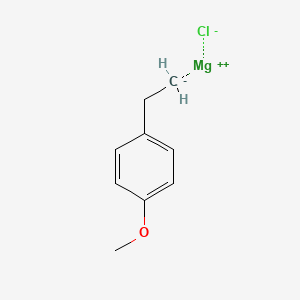
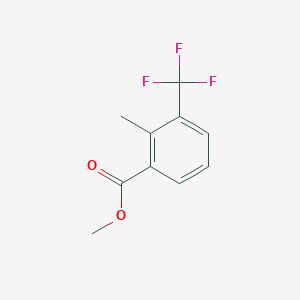
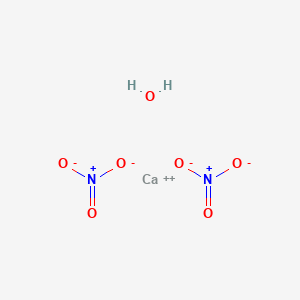
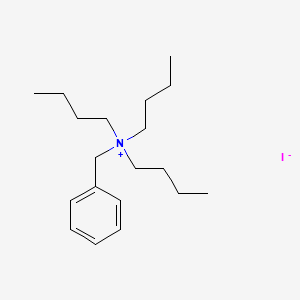
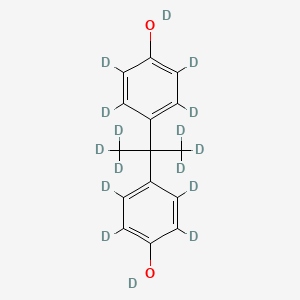
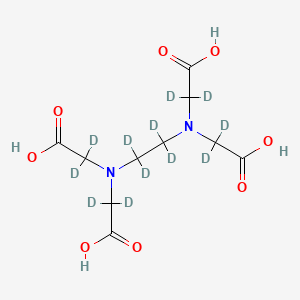
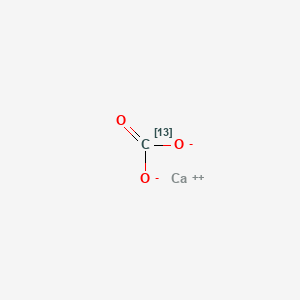
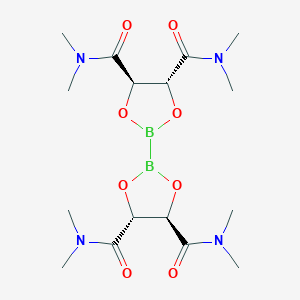
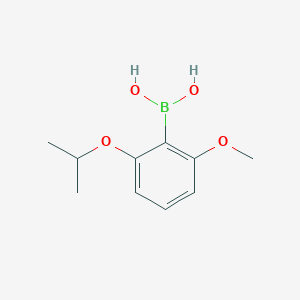

![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)
